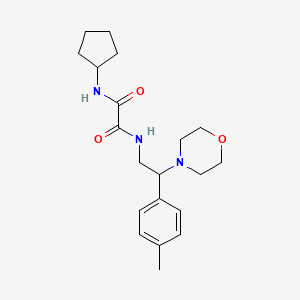
N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the preparation of morpholinylchalcones, which are then used as building blocks for constructing a series of morpholino-based heterocycles . These heterocycles are formed via their reaction with 6-aminothiouracil . The resulting thiones then react with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .Molecular Structure Analysis
The molecular structure of Morpholinos, which “N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide” likely resembles, contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Morpholinos are used to block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . They are used as research tools for reverse genetics by knocking down gene function .Applications De Recherche Scientifique
- Researchers have explored the use of this compound in creating antibacterial composite systems. For instance, a multi-responsive microgel containing this compound was developed. The microgel responds to pH, temperature, and salt concentration. It hosts monodisperse gold nanoparticles (AuNPs) immobilized within its structure. These AuNP-microgel composites exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, similar to amoxicillin .
- The AuNP-microgel system mentioned earlier serves as an effective nanoreactor for catalytic reactions. It has been successfully employed in the reduction of 4-nitrophenol in aqueous media. The immobilized gold nanoparticles play a crucial role in enhancing catalytic activity .
- The same microgel, due to its unique properties, can be used as a drug carrier or drug delivery system. Its responsiveness to external stimuli (pH, temperature, and salt concentration) makes it a promising candidate for controlled drug release .
- N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide contributes to the development of smart materials. Microgels, which are responsive to external stimuli, fall into this category. These materials change their size based on factors like pH, temperature, and solvent quality. The compound’s morpholino groups enable complexation with metal-containing anions, further enhancing its versatility .
- Researchers have used this compound as a building block in synthetic chemistry. For example, it has been employed in the synthesis of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. Such derivatives have potential applications in drug discovery and medicinal chemistry .
- BenchChem offers qualified products related to this compound. Researchers can inquire about its availability and explore its potential applications.
Antibacterial Composite Systems
Nanoreactors for Catalysis
Drug Delivery Systems
Polymeric Gels and Smart Materials
Synthetic Chemistry and Building Blocks
Qualified Products and BenchChem
Mécanisme D'action
Morpholinos work by reducing the expression of a particular gene in a cell . In the case of protein-coding genes, this usually leads to a reduction in the quantity of the corresponding protein in the cell . Knocking down gene expression is a method for learning about the function of a particular protein .
Orientations Futures
The future directions of research into “N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide” and similar compounds could involve further exploration of their potential applications in molecular biology, particularly in the field of gene expression modification . Additionally, their potential role in the treatment of genetic diseases could be an area of future research .
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15-6-8-16(9-7-15)18(23-10-12-26-13-11-23)14-21-19(24)20(25)22-17-4-2-3-5-17/h6-9,17-18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFYONRFTFXTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2698055.png)



![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)
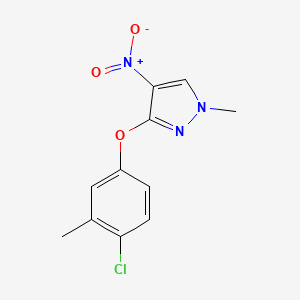
![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)
![N-[(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2698065.png)
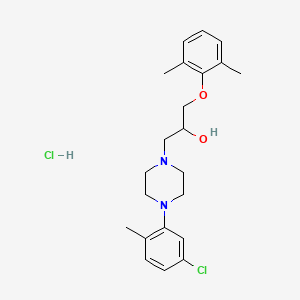
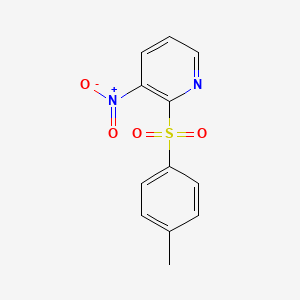
![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)
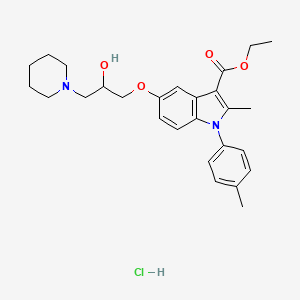
![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)